molecular formula C6H12N4 B2371346 1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine CAS No. 915923-01-2

1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine

Cat. No.: B2371346
CAS No.: 915923-01-2
M. Wt: 140.19
InChI Key: YQFABFCRGKQFAG-UHFFFAOYSA-N
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Description

1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by an ethyl group attached to the triazole ring and an ethanamine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine typically involves the reaction of 4-ethyl-1,2,4-triazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified using techniques such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The ethanamine group can undergo substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In receptor-mediated processes, the compound can act as an agonist or antagonist, modulating the receptor’s function and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethanamine
  • 1-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)ethanamine
  • 2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethanamine

Uniqueness

1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine is unique due to its specific ethyl substitution on the triazole ring, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-(4-ethyl-1,2,4-triazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-3-10-4-8-9-6(10)5(2)7/h4-5H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFABFCRGKQFAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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